Home > Products > Building Blocks P7181 > Methisosildenafil
Methisosildenafil - 496835-35-9

Methisosildenafil

Catalog Number: EVT-258693
CAS Number: 496835-35-9
Molecular Formula: C23H32N6O4S
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aildenafil, also known as Methisosildenafil, is a phosphodiesterase type 5 inhibitor and a structural analog of sildenafil (Viagra). It was first reported in 2003, and it is not approved by any health regulation agency. Like sildenafil, aildenafil is a phosphodiesterase type 5 inhibitor. Aildenafil has been found as an adulterant in a variety of supplements which are sold as "natural" or "herbal" sexual enhancement products. The United States Food and Drug Administration has warned consumers that any sexual enhancement product that claims to work as well as prescription products is likely to contain such a contaminant.

Sildenafil

Relevance: Sildenafil shares a similar chemical structure and mechanism of action with Aildenafil, both belonging to the PDE5 inhibitor class of drugs [, , ]. Both compounds target the PDE5 enzyme, which is involved in regulating blood flow in the corpus cavernosum.

Sulfoaildenafil (Thioaildenafil)

Compound Description: Sulfoaildenafil, also known as thioaildenafil, is an analog of Aildenafil that has been identified in some dietary supplements marketed for sexual enhancement []. It is structurally similar to Aildenafil, with a sulfur atom replacing an oxygen atom in the sulfonyl group.

Relevance: The presence of Sulfoaildenafil in dietary supplements raises safety concerns, as its pharmacological properties and potential side effects are not well-established []. It highlights the issue of adulteration of these products with unapproved pharmaceutical ingredients.

Thiohomosildenafil

Compound Description: Thiohomosildenafil is another PDE5 inhibitor that is structurally related to both Aildenafil and Sulfoaildenafil []. It differs from Sulfoaildenafil in the alkyl chain attached to the pyrazolopyrimidine ring.

Relevance: The structural similarity between Thiohomosildenafil, Sulfoaildenafil, and Aildenafil makes it challenging to distinguish between these compounds using conventional analytical techniques []. Advanced methods like UPLC/MS and GC/MS are required for their differentiation.

Homosildenafil

Compound Description: Homosildenafil is a PDE5 inhibitor analog, structurally related to Sildenafil, with a modification in the alkyl chain of the pyrazolopyrimidine ring [].

Relevance: The relationship between Aildenafil and Sulfoaildenafil is analogous to that between Homosildenafil and Thiohomosildenafil []. This highlights the ongoing trend of developing and marketing new analogs of PDE5 inhibitors, potentially to circumvent regulatory scrutiny.

Methisosildenafil

Compound Description: Methisosildenafil (also known as Dimethylsildenafil) is a PDE5 inhibitor and an analog of Sildenafil, characterized by a dimethylpiperazine ring replacing the methylpiperazine group in Sildenafil [, ].

Relevance: Methisosildenafil is often detected as an adulterant in health products and serves as an example of the diverse range of PDE5 inhibitors being illegally added to consumer goods []. Its structural similarity to Sildenafil and Aildenafil highlights the challenges in identifying and regulating these emerging analogs.

Tadalafil

Compound Description: Tadalafil is another PDE5 inhibitor marketed for the treatment of ED. Unlike Aildenafil, it has a longer half-life, earning it the nickname "the weekend pill" [].

Relevance: Tadalafil represents a distinct chemical structure within the PDE5 inhibitor class compared to Aildenafil []. This difference results in distinct pharmacokinetic properties and highlights the diversity within the PDE5 inhibitor class.

Vardenafil

Compound Description: Vardenafil, like Aildenafil and Tadalafil, is a PDE5 inhibitor used in the treatment of ED. It is known for its rapid onset of action [].

Relevance: Vardenafil showcases the diversity in structure and pharmacokinetic properties within the PDE5 inhibitor category, of which Aildenafil is a part []. The distinct structures of these compounds can lead to differences in their pharmacological profiles, including potency, selectivity, and duration of action.

Aminotadalafil

Compound Description: Aminotadalafil is an analog of Tadalafil, structurally similar but possessing an amino group in its structure [].

Relevance: Aminotadalafil, similar to Aildenafil, is often found as an adulterant in various products []. Its presence emphasizes the continual emergence of new PDE5 inhibitor analogs, posing challenges for regulatory bodies to track and control their use.

Mirodenafil

Compound Description: Mirodenafil is another PDE5 inhibitor, prescribed for the treatment of ED, that exhibits a rapid onset of action [].

Relevance: Mirodenafil adds to the list of PDE5 inhibitors, like Aildenafil, highlighting the ongoing research and development of compounds within this drug class []. This ongoing development seeks to discover new PDE5 inhibitors with improved efficacy, safety profiles, and pharmacokinetic properties.

Udenafil

Compound Description: Udenafil is a long-acting PDE5 inhibitor used for treating ED. It is structurally distinct from Aildenafil but shares the same mechanism of action [, ].

Relevance: Udenafil underscores the structural diversity within the PDE5 inhibitor class, to which Aildenafil belongs [, ]. This diversity allows for variation in pharmacological properties, such as duration of action, providing patients and clinicians with treatment options tailored to individual needs.

Nitroso-prodenafil

Compound Description: Nitroso-prodenafil is a novel prodrug of Aildenafil identified in a dietary supplement []. It contains a nitrosamine moiety, which releases NO upon hydrolysis, and aildenafil.

Relevance: The discovery of Nitroso-prodenafil raises significant safety concerns as both nitrosamines and PDE5 inhibitors are vasodialators []. This combination could lead to a dangerous drop in blood pressure and highlights the risks associated with unregulated dietary supplements adulterated with pharmaceutical compounds.

Nitroprodenafil (Mutaprodenafil)

Compound Description: Nitroprodenafil (also known as Mutaprodenafil) is another novel analog of Aildenafil, characterized by an imidazole moiety incorporated into its structure [, ]. It was detected in a dietary supplement marketed as an aphrodisiac.

Relevance: The identification of Nitroprodenafil further emphasizes the trend of synthesizing and incorporating new Aildenafil analogs into illicit products [, ]. These discoveries underline the need for continuous monitoring and regulation of dietary supplements to protect public health.

Propoxyphenyl Aildenafil

Compound Description: Propoxyphenyl aildenafil is a derivative of Aildenafil where the ethoxy group on the phenyl ring is replaced with a propoxy group []. It was identified in a sample marketed as a traditional Chinese medicine.

Relevance: The emergence of Propoxyphenyl aildenafil exemplifies the efforts to modify the structure of Aildenafil to create new analogs, potentially to circumvent regulations []. This finding underscores the importance of advanced analytical techniques, such as UHPLC/LTQ Orbitrap MS, in detecting these illicit modifications.

Propoxyphenyl Isobutyl Aildenafil

Compound Description: Propoxyphenyl isobutyl aildenafil represents another variation of Aildenafil where the ethoxy group is replaced with a propoxy group and an isobutyl group is introduced [].

Relevance: This complex analog of Aildenafil found in a health supplement underscores the continuous development of novel PDE5 inhibitors with structural modifications, posing challenges for their detection and control []. It signifies the potential dangers associated with unregulated health supplements adulterated with potent pharmaceutical ingredients.

Overview

Methisosildenafil is a synthetic compound related to sildenafil, primarily recognized for its role as a phosphodiesterase type 5 inhibitor. This compound is categorized under the broader classification of sildenafil analogues, which are often studied for their potential therapeutic applications in treating erectile dysfunction and other related conditions. Methisosildenafil's structural modifications from sildenafil may influence its pharmacological properties, efficacy, and safety profile.

Source and Classification

Methisosildenafil is derived from the original sildenafil compound, which was first introduced as a treatment for erectile dysfunction. The compound belongs to the class of drugs known as phosphodiesterase type 5 inhibitors, which work by enhancing blood flow to the penis during sexual stimulation. This class includes other well-known drugs such as tadalafil and vardenafil. Methisosildenafil has been identified in various dietary supplements, sometimes as an adulterant, raising concerns regarding its safety and efficacy in unregulated products .

Synthesis Analysis

Methods and Technical Details

The synthesis of Methisosildenafil involves several chemical reactions that modify the core structure of sildenafil. The initial synthetic route typically starts with the preparation of a pyrazole derivative from ethyl 3-butyrylpyruvate and hydrazine hydrate. This is followed by selective N-methylation and subsequent transformations to introduce various functional groups that define Methisosildenafil's unique properties.

  1. Initial Reaction: Ethyl 3-butyrylpyruvate reacts with hydrazine hydrate in acetic acid.
  2. N-Methylation: The pyrazole ring undergoes N-methylation using dimethyl sulfate.
  3. Functionalization: Further steps involve hydrolysis, nitration, and reduction processes to yield the final product with desired characteristics.

Advanced techniques such as liquid chromatography coupled with mass spectrometry are employed to analyze the purity and identity of Methisosildenafil during synthesis .

Molecular Structure Analysis

Structure and Data

Methisosildenafil's molecular structure is characterized by a bicyclic core that includes a pyrazolopyrimidone framework. The compound's empirical formula can be represented as C22H30N6O4SC_{22}H_{30}N_{6}O_{4}S, highlighting its complexity and the presence of various functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 475.22 g/mol.
  • Key Structural Features:
    • A rigid central core with π-conjugation.
    • A flexible side chain that influences its interaction with biological targets.

The crystal structure has been analyzed using X-ray diffraction techniques, revealing a monoclinic system with specific unit cell parameters .

Chemical Reactions Analysis

Reactions and Technical Details

Methisosildenafil undergoes various chemical reactions that are essential for its functionality as a phosphodiesterase type 5 inhibitor:

  • Hydrolysis: Converts certain functional groups into more reactive forms.
  • Nitration/Reduction: Modifies the electronic properties of the molecule, enhancing its binding affinity to target enzymes.
  • Fragmentation Patterns: Mass spectrometry reveals common fragmentation ions at m/z 283, indicative of structural cleavage during metabolic processes .

These reactions are crucial for understanding how Methisosildenafil behaves in biological systems and its potential interactions with other compounds.

Mechanism of Action

Process and Data

Methisosildenafil functions primarily by inhibiting phosphodiesterase type 5, which leads to an increase in cyclic guanosine monophosphate levels within smooth muscle cells. This process results in:

  1. Relaxation of Smooth Muscle: Enhanced blood flow to erectile tissues.
  2. Increased Erection Quality: Improved response to sexual stimulation due to prolonged vasodilation.

The pharmacodynamics of Methisosildenafil suggest a similar mechanism to sildenafil, but variations in structure may lead to differences in potency or duration of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Methisosildenafil is stable under standard laboratory conditions but may degrade when exposed to extreme temperatures or pH levels.
  • Thermal Decomposition: Studies indicate that it decomposes at temperatures above 189 °C, which is critical for storage and handling considerations .
Applications

Scientific Uses

Methisosildenafil has been primarily studied for its potential applications in:

  • Erectile Dysfunction Treatment: Similar to sildenafil, it may be used in clinical settings for managing erectile dysfunction.
  • Research Tool: As an analogue of sildenafil, it serves as a subject for pharmacological studies aimed at understanding drug interactions and enzyme inhibition mechanisms.

Properties

CAS Number

496835-35-9

Product Name

Methisosildenafil

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C23H32N6O4S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+

InChI Key

NFSWSZIPXJAYLR-GASCZTMLSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Solubility

Soluble in DMSO

Synonyms

Methisosildenafil; Aildenafil; Dimethyl sildenafil; Dimethylsildenafil.

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.